molecular formula C8H8ClN3O B2806836 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride CAS No. 1803570-12-8

4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride

Cat. No. B2806836
M. Wt: 197.62
InChI Key: BJUYAIFCWJZHAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride and its derivatives has been a subject of extensive research. For instance, a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives were developed as potent steroid sulfatase (STS) inhibitors for the treatment of breast cancer . Another study successfully synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride is established by NMR and MS analysis . The structure contains a triazole ring attached to a phenol group . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride are mainly related to its use in the synthesis of various derivatives. For instance, the sulfamate group (sulfate mimic) is speculated to undergo a nucleophilic substitution reaction with the fGly residue that results in the sulfamoylation and inactivation of the catalytic site .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride include high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . It is a white solid.

Scientific Research Applications

Novel Triazole Derivatives and Patent Landscape

Triazoles, including derivatives similar to 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride, are pivotal in drug discovery due to their broad biological activities. The patent landscape from 2008 to 2011 highlights the pharmaceutical industry's interest in triazoles for developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds are essential for addressing neglected diseases and bacterial resistance, emphasizing the need for innovative synthesis methods aligned with green chemistry principles (Ferreira et al., 2013).

Synthetic Routes and Bioconjugation

The versatility of 1,2,3-triazoles as scaffolds in organic synthesis is well-documented, with significant contributions to drug discovery, bioconjugation, and material science. The copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, facilitates the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, demonstrating wide biological activities and potential for developing biologically active triazoles (Kaushik et al., 2019).

Environmental and Material Science Applications

Beyond pharmaceuticals, triazole derivatives, including those structurally related to 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride, find applications in environmental science and material development. For example, triazole-based compounds have been explored as corrosion inhibitors for metals, highlighting their potential in industrial applications to protect against environmental degradation (Hrimla et al., 2021).

Proton-Conducting Polymeric Membranes

In the realm of advanced materials, triazoles serve as fundamental components for developing proton-conducting membranes in fuel cells. These applications underscore the importance of 1,2,4-triazole derivatives in enhancing electrolyte membrane characteristics, such as thermal stability and ionic conductivity, vital for high-performance energy devices (Prozorova & Pozdnyakov, 2023).

Future Directions

The future directions for 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride involve its potential use in the development of novel and effective cancer therapies . Its derivatives have shown promising results in inhibiting the proliferation of cancer cells and could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(2H-triazol-4-yl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.ClH/c12-7-3-1-6(2-4-7)8-5-9-11-10-8;/h1-5,12H,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUYAIFCWJZHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride

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